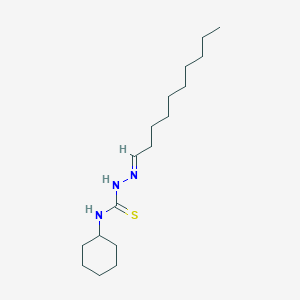
ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate
説明
Ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate, also known as JNJ-42153605, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate involves the inhibition of DAT, which leads to an increase in extracellular dopamine levels in the brain. This increase in dopamine levels has been shown to result in improved cognitive function, motor activity, and reward processing. The selectivity of ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate for DAT over other monoamine transporters such as serotonin and norepinephrine transporters has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, improve cognitive function, and reduce impulsivity. It has also been shown to reduce cocaine self-administration and reinstatement in rats, indicating its potential as an anti-addictive agent. In addition, ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.
実験室実験の利点と制限
The advantages of using ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate in lab experiments include its high selectivity for DAT, its favorable pharmacokinetics, and its potential therapeutic applications. However, there are also some limitations to its use. For example, the synthesis of ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate is relatively complex and may not be suitable for large-scale production. In addition, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate. One potential direction is to explore its therapeutic potential for the treatment of neuropsychiatric disorders such as ADHD and addiction. Another direction is to investigate its potential as a tool for studying the role of DAT in dopamine neurotransmission. Finally, further studies are needed to optimize the synthesis of ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate and to develop more potent and selective DAT inhibitors.
科学的研究の応用
Ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT) in vitro and in vivo. DAT is a key protein involved in the regulation of dopamine neurotransmission, and its dysfunction has been implicated in several neuropsychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. Therefore, ethyl 3-(hydroxymethyl)-3-(2-methylbenzyl)-1,4'-bipiperidine-1'-carboxylate has been proposed as a potential therapeutic agent for the treatment of these disorders.
特性
IUPAC Name |
ethyl 4-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-21(26)23-13-9-20(10-14-23)24-12-6-11-22(16-24,17-25)15-19-8-5-4-7-18(19)2/h4-5,7-8,20,25H,3,6,9-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDUPHKPWCYFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)(CC3=CC=CC=C3C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699631.png)
![1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4699636.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B4699644.png)
![8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4699650.png)
![4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4699652.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4699664.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4699667.png)
![2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4699670.png)
![2-chloro-4,5-difluoro-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]benzamide](/img/structure/B4699684.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4699693.png)


![2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide](/img/structure/B4699720.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-chlorobenzoate](/img/structure/B4699723.png)